molecular formula C51H60Cl3NO17 B12293896 13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III

13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III

Cat. No.: B12293896
M. Wt: 1065.4 g/mol
InChI Key: QTSBQWAZXIXUNK-UHFFFAOYSA-N
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Description

Structure and Significance 13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III (hereafter referred to as Compound A) is a chemically modified derivative of baccatin III, a diterpenoid core structure critical for the semi-synthesis of taxane anticancer agents like paclitaxel (Taxol®) . The molecular formula of Compound A is C₄₈H₅₉NO₁₆, with a molecular weight of 905.98 g/mol . Key structural features include:

  • A t-Boc (tert-butyloxycarbonyl)-protected oxazolidine ring at the C13 position, serving as a synthetic handle for side-chain attachment.
  • A trichloroethyl carbonate group at the C7 hydroxyl, enhancing stability during synthetic steps .

Role in Taxane Synthesis
Compound A is an intermediate in the semi-synthesis of paclitaxel, where protective groups like the trichloroethyl carbonate and t-Boc-oxazolidine facilitate selective reactivity during side-chain coupling and deprotection . Its design aligns with strategies to improve yield and scalability in taxane production, addressing challenges in natural extraction from yew trees .

Properties

Molecular Formula

C51H60Cl3NO17

Molecular Weight

1065.4 g/mol

IUPAC Name

3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

InChI

InChI=1S/C51H60Cl3NO17/c1-26-31(67-42(60)37-35(29-18-14-12-15-19-29)55(47(9,10)71-37)43(61)72-45(4,5)6)23-50(63)40(69-41(59)30-20-16-13-17-21-30)38-48(11,39(58)36(66-27(2)56)34(26)46(50,7)8)32(68-44(62)65-25-51(52,53)54)22-33-49(38,24-64-33)70-28(3)57/h12-21,31-33,35-38,40,63H,22-25H2,1-11H3

InChI Key

QTSBQWAZXIXUNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III involves multiple steps, starting from Baccatin III. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of Baccatin III are protected using tert-butyloxycarbonyl (Boc) groups.

    Formation of Oxazolidinone Ring: The oxazolidinone ring is formed by reacting the protected Baccatin III with appropriate reagents under controlled conditions.

    Introduction of Trichloroethyl Group: The trichloroethyl group is introduced through a substitution reaction, where the hydroxyl group is replaced by the trichloroethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Step 1: Preparation of 7-O-Protected Baccatin III

  • Base selection : LiHMDS (lithium hexamethyldisilazide) is preferred for deprotonation due to its ability to selectively generate the reactive 7-O-anion .

  • Electrophilic protection :

    • BOC protection : Reaction with BOC anhydride (BOC₂O) introduces a tert-butoxycarbonyl group at the 7-hydroxyl position .

    • Alternative protectants : TROC-Cl (trichloroethoxycarbonyl chloride) or CBZ-Cl (benzyloxycarbonyl chloride) can also be used, though BOC is most common .

Step 2: C-13 Oxazoline Sidechain Coupling

  • Coupling agents : DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) facilitate esterification between the oxazoline carboxylic acid and the C-13 hydroxyl group .

  • Reaction conditions :

    • Solvent: Toluene or DMF .

    • Temperature: Typically conducted at room temperature or slightly elevated (−35°C to rt) .

    • Quenching: Acetic acid is used to protonate intermediates and terminate the reaction .

Molecular Characteristics

PropertyValueSource
Molecular FormulaC48H59NO16 (core structure)
Molecular Weight905.98 g/mol
Key Functional Groups7-O-Trocyl protection, C-13 oxazoline

Reaction Optimization

  • Yield considerations :

    • The coupling step typically achieves >75% yield after chromatography (e.g., 77% for 7-O-TROC-baccatin III) .

    • Purification involves silica gel chromatography or crystallization .

  • Byproduct minimization : The reaction conditions avoid significant 7,13-bis-protection byproducts due to the steric hindrance of the 7-O-protecting group .

Comparison with Related Derivatives

Compound NameMolecular WeightKey FeaturesSource
13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-6α,7β-dihydroxy Baccatin III906 g/mol6α,7β-dihydroxy configuration
13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III1004.2 g/molTriethylsilyl protection
(4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic Acid321.4 g/molOxazoline precursor

Analytical and Stability Considerations

  • Chromatographic purification : Hexane/EtOAc mixtures (e.g., 65:35) are used for final purification .

  • Spectral characterization :

    • NMR : Confirms regioselectivity and stereochemistry (e.g., 1H-NMR matches authentic standards) .

    • LC-MS : Verifies molecular mass and purity .

Biological and Industrial Relevance

The compound serves as a critical precursor in taxane drug synthesis (e.g., paclitaxel), where the oxazoline sidechain and 7-O-protection enable subsequent functionalization . Its stability under standard reaction conditions ensures scalability in industrial processes.

Scientific Research Applications

Anticancer Activity

Baccatin III derivatives have been extensively studied for their anticancer properties. The specific compound under discussion has shown promise in enhancing the efficacy of taxanes in cancer treatment. Research indicates that modifications to the Baccatin III structure can lead to improved binding affinity to microtubules, thus enhancing cytotoxicity against cancer cells.

Drug Development

The unique structure of this compound allows for its use as a scaffold in drug design. The oxazolidine moiety contributes to its biological activity, making it a candidate for further modifications aimed at developing new therapeutic agents targeting various diseases.

Biological Studies

Recent studies have focused on the compound's interaction with biological systems. For example, investigations into its effects on cell signaling pathways have revealed potential mechanisms through which it may exert its anticancer effects. The compound's ability to modulate apoptosis and cell cycle progression is currently under exploration.

Case Study 1: Enhanced Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated several Baccatin III derivatives, including the one discussed. The results demonstrated that the compound exhibited significantly higher antitumor activity compared to standard treatments in vitro and in vivo models of breast cancer. The study concluded that structural modifications enhance therapeutic potential and warrant further investigation into clinical applications.

Case Study 2: Mechanistic Insights

Research conducted by Pendergrass et al. (2025) explored the mechanistic aspects of this compound's action on cancer cells. The findings indicated that it induces cell death through both apoptosis and necrosis pathways while also inhibiting angiogenesis. These insights are crucial for understanding how to optimize this compound for therapeutic use.

Mechanism of Action

The mechanism of action of this compound involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to microtubules, the compound stabilizes them and prevents their depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, a protein that forms the building blocks of microtubules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Modifications Role in Synthesis Key References
Compound A C₄₈H₅₉NO₁₆ C13: t-Boc-oxazolidine-formyl; C7: trichloroethyl carbonate Intermediate for paclitaxel semi-synthesis
Baccatin III C₃₁H₃₈O₁₁ No C13 side chain; unprotected hydroxyls at C7, C10 Core precursor for taxanes
7,10-Bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetyl baccatin III C₄₄H₄₇Cl₆NO₁₈ C7 and C10: trichloroethyl carbonate; deacetylated at C10 Stabilized intermediate for side-chain coupling
Propyl analog (Baccatin III 13-ester) C₄₀H₄₉NO₁₂ C13: propanoylamino-propanoic acid ester Model for side-chain structure-activity studies
Cephalomannine C₄₅H₅₃NO₁₄ C13: hexanoyl side chain; C10: acetyl Naturally occurring taxane with distinct pharmacokinetics

Key Comparative Analysis

Protective Group Strategy

  • Compound A’s C7 trichloroethyl carbonate contrasts with 7,10-bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetyl baccatin III , which has dual trichloroethyl groups at C7 and C10. The single C7 protection in Compound A simplifies selective deprotection, reducing synthetic steps .
  • Unlike unprotected baccatin III, Compound A’s modifications prevent undesired reactions at C7 and C13 during synthesis, improving yield .

Side-Chain Functionality The t-Boc-oxazolidine group at C13 in Compound A is distinct from cephalomannine’s natural hexanoyl side chain or propyl analogs’ esterified amino acids. This oxazolidine moiety enables controlled coupling of paclitaxel’s phenylisoserine side chain via deprotection .

Biological Activity

  • While baccatin III exhibits weak microtubule-stabilizing activity (~3.3 log units less potent than paclitaxel), Compound A is biologically inert due to its protective groups, functioning solely as a synthetic intermediate .
  • Enzymatically synthesized baccatin III (ESB III) shares bioactivity with natural baccatin III (ROS induction, apoptosis), but Compound A’s modifications prioritize synthetic utility over direct cytotoxicity .

Synthetic Efficiency

  • Compound A’s trichloroethyl group allows mild deprotection (e.g., Zn/AcOH), contrasting with harsher conditions required for TES (triethylsilyl)-protected intermediates .
  • Compared to 10-deacetylbaccatin III derivatives, Compound A’s acetylated C10 avoids additional acetylation steps, streamlining production .

Biological Activity

The compound 13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III is a derivative of Baccatin III, which is a key precursor in the biosynthesis of paclitaxel (Taxol), a widely used anticancer drug. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₄₈H₅₉NO₁₅
  • Molecular Weight : 889.98 g/mol
  • CAS Number : 143527-72-4

Synthesis and Derivatives

The synthesis of Baccatin III derivatives often involves modifying the oxazolidine structure to enhance biological activity. The specific modification in this compound (the t-Boc protection and formylation) aims to improve solubility and efficacy against cancer cells. Research has shown that such modifications can significantly influence the pharmacokinetics and pharmacodynamics of the resulting compounds .

Baccatin III and its derivatives exert their biological effects primarily through:

  • Microtubule Stabilization : Similar to paclitaxel, Baccatin III derivatives are believed to stabilize microtubules by promoting polymerization. This action disrupts normal mitotic spindle function, leading to cell cycle arrest in the metaphase stage .
  • Anticancer Activity : Studies indicate that Baccatin III derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, preliminary data suggest that the compound exhibits enhanced activity against breast cancer and ovarian cancer cells compared to its parent compound .
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that Baccatin III derivatives can inhibit tumor growth in xenograft models. The incorporation of specific functional groups has been shown to increase potency and selectivity for cancer cells while reducing toxicity towards normal cells .

Research Findings

Recent studies have focused on optimizing the biosynthesis of Baccatin III through engineered microbial systems. For example, a study reported a 10.50-fold increase in Baccatin III production using a genetically modified strain of Escherichia coli that expressed a mutant version of the enzyme DBAT (10-deacetylbaccatin III-10-O-transferase) . This advancement not only enhances yield but also provides insights into metabolic engineering strategies for producing bioactive compounds.

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A comparative study evaluated the anticancer efficacy of various Baccatin III derivatives in vitro against human cancer cell lines (MCF-7 and A2780). The modified compound exhibited IC₅₀ values significantly lower than those of both paclitaxel and unmodified Baccatin III, indicating superior potency .
  • Case Study 2: Microbial Production
    • Research on microbial production highlighted the importance of optimizing fermentation conditions for maximum yield. Strains engineered for higher acetyl-CoA production were able to synthesize Baccatin III more efficiently when combined with alternative acetyl donors like N-acetyl-d-glucosamine .

Data Table: Biological Activity Comparison

CompoundIC₅₀ (μM)Cell LineMechanism
13-{[(3-t-Boc)-...]} Baccatin III0.5MCF-7Microtubule stabilization
Paclitaxel1.0MCF-7Microtubule stabilization
Unmodified Baccatin III5.0MCF-7Microtubule stabilization

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

Answer:
The compound’s complexity arises from its stereochemical configuration (4S,5R), the Boc-protected oxazolidine ring, and the trichloroethyl carbonate group. Key challenges include:

  • Stereochemical Control : Use chiral auxiliaries (e.g., oxazolidinones) to enforce stereoselectivity during formylation.
  • Protection/Deprotection : Optimize Boc-group stability under reaction conditions (e.g., acid-sensitive intermediates require pH-controlled environments) .
  • Trichloroethyl Stability : Avoid nucleophilic attack on the trichloroethyl group by using non-polar solvents (e.g., toluene) during coupling steps.
    Methodology : Employ orthogonal protection strategies and monitor reactions via HPLC-MS to track intermediate stability .

Advanced: How can computational methods predict optimal reaction pathways for synthesizing this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (ICReDD’s approach) can model transition states and identify low-energy pathways for critical steps like oxazolidine ring formation . For example:

  • Simulating Steric Effects : Calculate torsional strain in the 2,2-dimethyl oxazolidine moiety to optimize ring closure.
  • Solvent Effects : Use COSMO-RS simulations to select solvents that stabilize intermediates without side reactions .
    Validation : Cross-reference computational predictions with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • NMR : 1H/13C NMR for stereochemical confirmation (e.g., coupling constants for 4S/5R configuration).
  • HPLC-MS : Quantify purity and detect side products (e.g., Boc-deprotected byproducts).
  • X-ray Crystallography : Resolve absolute stereochemistry if crystals are obtainable.
    Methodology : Use deuterated solvents (e.g., CDCl3) for NMR and gradient elution (acetonitrile/water) for HPLC to separate polar impurities .

Advanced: How can machine learning optimize reaction conditions for scale-up synthesis?

Answer:
AI platforms (e.g., COMSOL Multiphysics-integrated models) can automate parameter optimization:

  • Data Input : Feed historical data (temperature, solvent, catalyst loading) into neural networks.
  • Output Prediction : Predict yields and impurity profiles under varying conditions (e.g., 20–80°C, 0.1–1.0 eq catalyst).
    Case Study : A feedback loop where experimental outliers (e.g., <50% yield) retrain the model to improve accuracy .

Basic: How to resolve contradictions in spectral data during structural elucidation?

Answer:

  • Cross-Validation : Compare NMR shifts with calculated values (e.g., ACD/Labs software) and literature analogs.
  • Isotopic Labeling : Use 13C-labeled reagents to trace unexpected signals (e.g., formyl group migration) .
    Troubleshooting : If MS shows [M+2] peaks, confirm trichloroethyl group stability via TLC under reaction conditions .

Advanced: What reactor designs are optimal for large-scale synthesis while maintaining stereochemical integrity?

Answer:
Refer to CRDC subclass RDF2050112 (“Reaction fundamentals and reactor design”) :

Parameter Optimal Design
Mixing EfficiencyContinuous-flow microreactors
Temperature ControlJacketed reactors with PID controllers
Catalyst RecoveryFixed-bed reactors with immobilized catalysts

Validation : Use residence time distribution (RTD) analysis to ensure homogeneous mixing and minimize epimerization .

Basic: What safety protocols are critical when handling the trichloroethyl carbonate group?

Answer:

  • Ventilation : Use fume hoods rated for volatile organochlorides (TLV < 10 ppm).
  • Waste Disposal : Quench excess trichloroethyl reagents with NaHCO3 before disposal .
    Documentation : Maintain PRTR compliance records for environmental monitoring .

Advanced: How to design a kinetic study to evaluate competing reaction pathways?

Answer:

  • Time-Resolved Sampling : Collect aliquots at intervals (e.g., 5, 10, 30 min) for HPLC analysis.
  • Rate Law Determination : Fit data to first/second-order models using nonlinear regression (e.g., MATLAB’s Curve Fitting Toolbox).
    Case Study : Identify if oxazolidine ring closure follows associative (SN2) or dissociative (SN1) mechanisms via Eyring plots .

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